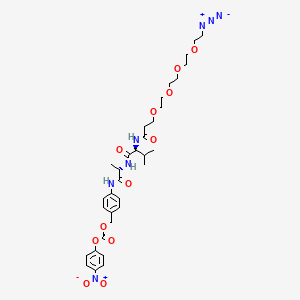
Azido-PEG4-Val-Ala-PAB-PNP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-PEG4-Val-Ala-PAB-PNP is a cleavable antibody-drug conjugate (ADC) linker. This compound is composed of several functional groups, including an azide group, a polyethylene glycol (PEG) spacer, valine (Val), alanine (Ala), para-aminobenzyloxycarbonyl (PAB), and para-nitrophenyl (PNP). The azide group can react with alkynes via click chemistry, while the PEG spacer improves the compound’s aqueous solubility. The Val-Ala linker can be cleaved by cathepsin B, and the PNP group serves as a good leaving group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azido-PEG4-Val-Ala-PAB-PNP involves multiple steps:
PEGylation: The PEG spacer is introduced to improve solubility.
Peptide Coupling: Valine and alanine are coupled using standard peptide synthesis techniques.
Azide Introduction: The azide group is introduced via nucleophilic substitution.
PAB and PNP Addition: The PAB and PNP groups are added to complete the linker structure.
The reaction conditions typically involve the use of coupling reagents such as HATU or EDCI, and the reactions are carried out in anhydrous solvents under inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Synthesis: To ensure high yield and purity.
Purification: Using techniques such as high-performance liquid chromatography (HPLC).
Quality Control: Ensuring the final product meets the required specifications for research use.
Analyse Des Réactions Chimiques
Types of Reactions
Azido-PEG4-Val-Ala-PAB-PNP undergoes several types of chemical reactions:
Click Chemistry: The azide group reacts with alkynes, BCN, or DBCO.
Cleavage: The Val-Ala linker is cleaved by cathepsin B.
Substitution: The PNP group acts as a leaving group in nucleophilic substitution reactions
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used.
Cleavage: Enzymatic cleavage by cathepsin B.
Substitution: Nucleophiles such as amines or thiols are used
Major Products
Click Chemistry: Forms triazole-linked products.
Cleavage: Releases the drug payload from the ADC.
Substitution: Forms substituted products with the nucleophile
Applications De Recherche Scientifique
Azido-PEG4-Val-Ala-PAB-PNP has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules via click chemistry.
Biology: Employed in the development of ADCs for targeted drug delivery.
Medicine: Utilized in cancer therapy as part of ADCs.
Industry: Applied in the production of bioconjugates and other specialized chemicals
Mécanisme D'action
Azido-PEG4-Val-Ala-PAB-PNP functions as a linker in ADCs. The azide group allows for conjugation to the antibody via click chemistry. Once the ADC reaches the target cell, cathepsin B cleaves the Val-Ala linker, releasing the drug payload. The PEG spacer enhances solubility, and the PNP group facilitates the release of the drug .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azido-PEG4-Val-Cit-PAB-PNP: Similar structure but with a citrulline residue instead of alanine.
Azido-PEG4-Val-Ala-PAB: Lacks the PNP group.
Azido-PEG4-Val-Ala-PAB-OH: Hydroxyl group instead of PNP
Uniqueness
Azido-PEG4-Val-Ala-PAB-PNP is unique due to its combination of functional groups that provide both solubility and reactivity. The Val-Ala linker is specifically cleavable by cathepsin
Propriétés
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H45N7O12/c1-23(2)30(38-29(41)12-14-47-16-18-49-20-21-50-19-17-48-15-13-35-39-34)32(43)36-24(3)31(42)37-26-6-4-25(5-7-26)22-51-33(44)52-28-10-8-27(9-11-28)40(45)46/h4-11,23-24,30H,12-22H2,1-3H3,(H,36,43)(H,37,42)(H,38,41)/t24-,30-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEAPJPMSXLZSV-NGQVCNFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H45N7O12 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
731.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














